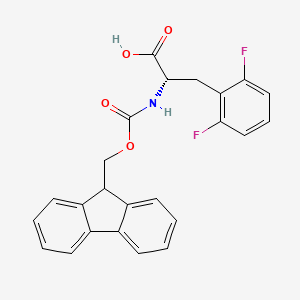

Fmoc-2,6-Difluoro-L-Phenylalanine

Description

BenchChem offers high-quality Fmoc-2,6-Difluoro-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,6-Difluoro-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKYWXMLHBTJJW-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Sourcing and Utilization of Fmoc-2,6-Difluoro-L-Phenylalanine in Peptide Therapeutics

Executive Summary

Fmoc-2,6-Difluoro-L-Phenylalanine (Fmoc-2,6-F2-Phe-OH) is a high-value, non-canonical amino acid utilized in medicinal chemistry to modulate peptide conformation, enhance metabolic stability, and tune receptor selectivity.[1][2][3] Unlike its 3,4-difluoro or 4-fluoro analogs, the 2,6-substitution pattern creates a unique steric and electrostatic environment ("fluorine clamp") that restricts rotameric freedom and inverts the quadrupole moment of the phenyl ring, favoring specific

This guide addresses the critical challenges in sourcing and utilizing this building block: supply chain fragmentation , steric hindrance in Solid Phase Peptide Synthesis (SPPS) , and racemization risks driven by the electron-withdrawing nature of the fluorinated side chain.

Part 1: The Chemical Profile

To effectively source and use this molecule, one must first define its rigorous chemical specifications to avoid procuring the wrong isomer or low-quality material.

Core Specifications

| Attribute | Specification | Technical Note |

| Chemical Name | N-Fmoc-2,6-difluoro-L-phenylalanine | Ensure "L" configuration is explicitly stated. |

| CAS Number | 1235005-44-3 | Note:[1][2][4][5][6] CAS 198560-43-9 refers to the 3,4-difluoro isomer.[7] |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | MW: 423.41 g/mol |

| Purity (HPLC) | Critical for SPPS to prevent deletion sequences. | |

| Chiral Purity (ee) | Fluorinated phenylalanines are prone to racemization during manufacture. | |

| Solubility | Soluble in DMF, DMSO | Hydrophobic character is higher than native Phe. |

The "2,6-Difluoro" Effect

The 2,6-substitution places fluorine atoms at the ortho positions relative to the peptide backbone. This has two major effects:

-

Conformational Locking: The steric bulk of the fluorines restricts the rotation of the

and -

Electronic Modulation: The strong electronegativity of fluorine (

) pulls electron density from the aromatic ring, reducing the electron density of the

Part 2: Supplier Landscape & Sourcing Strategy

Fmoc-2,6-F2-Phe-OH is not a "commodity" amino acid like Fmoc-Phe-OH. It is a Tier 2 Specialty Building Block , meaning it is often stocked by specialized catalog vendors but may require lead times for bulk orders (>100g).

Supplier Categorization

Tier 1: Specialty Building Block Suppliers (Primary Sources)

These vendors typically hold stock (1g – 25g) and provide CoA with chiral analysis.

-

Advanced ChemTech: Lists as Fmoc-Phe(2,6-DiF)-OH. Known for high-quality SPPS reagents.

-

AChemBlock: Reliable source for fluorinated building blocks. Catalog ID: P42126.

-

BLDpharm: Good availability for research-scale quantities (mg to g).

Tier 2: Custom & Bulk Synthesis (Secondary Sources)

Use these for scale-up (>100g) or if Tier 1 stock is depleted.

-

Enamine: World’s largest stock of building blocks; excellent for "Make-on-Demand" if out of stock.

-

Chem-Impex International: Often stocks fluorinated analogs; requires specific inquiry for the 2,6-isomer.

-

Watanabe Chemical (Japan): High-quality peptide reagent specialist.

Sourcing Decision Matrix (DOT Diagram)

The following workflow illustrates the logic for selecting a supplier based on project phase and risk tolerance.

Caption: Decision matrix for sourcing Fmoc-2,6-F2-Phe-OH, prioritizing stock availability for small scales and custom synthesis for bulk.

Part 3: Technical Application Guide (SPPS)

Integrating Fmoc-2,6-F2-Phe-OH into a peptide sequence requires modified protocols due to steric hindrance and electronic activation .

Challenge 1: Steric Hindrance

The ortho-fluorines create steric clash with the incoming amino acid's activating group and the resin-bound peptide's N-terminus.

-

Standard Protocol: 3 eq. AA, 3 eq.[8] HBTU, 6 eq. DIEA (1 hour). Risk: Incomplete coupling (deletion sequences).[9]

-

Optimized Protocol: Use HATU or PyBOP (stronger activators) and extend reaction time.

Challenge 2: Racemization Risk

The electron-withdrawing fluorine atoms on the phenyl ring exert an inductive effect (

-

Risk: Prolonged exposure to base (during Fmoc removal of the next cycle or during slow coupling) can lead to proton abstraction and racemization (L

D). -

Mitigation: Use Oxyma Pure as an additive to suppress racemization and avoid "pre-activation" times longer than 2-3 minutes.

Validated Coupling Protocol

This protocol is designed for a 0.1 mmol scale on Rink Amide resin.[9]

| Step | Reagent | Conditions | Mechanism/Reasoning |

| 1. Swelling | DMF | 30 min | Ensures resin accessibility. |

| 2. Deprotection | 20% Piperidine/DMF | 2 x 5 min | Standard Fmoc removal. Wash 5x DMF. |

| 3. Activation | Fmoc-2,6-F2-Phe-OH (4 eq)HATU (3.8 eq)HOAt (4 eq) - OptionalDIEA (8 eq) | Pre-activate for 30 sec ONLY | Minimized pre-activation prevents racemization of the activated ester. HATU overcomes steric bulk. |

| 4. Coupling | Above mixture | 2 hours (Double couple if >10 AA) | Extended time ensures completion despite steric hindrance. |

| 5. Capping | Acetic Anhydride/Pyridine | 10 min | Terminates unreacted chains to simplify purification. |

SPPS Workflow Diagram (DOT)

Caption: Optimized SPPS cycle for Fmoc-2,6-F2-Phe-OH, highlighting the critical "Check" step to prevent deletions.

Part 4: Quality Control & Validation

Upon receipt of the material and after synthesis, rigorous QC is required.

-

Identity Verification (

-NMR):-

The 2,6-difluoro pattern yields a distinct chemical shift compared to 3,4- or 4-fluoro analogs.

-

Expected Signal: A triplet or multiplet (due to H-F coupling) typically upfield relative to monofluorinated variants.

-

-

Chiral Purity (Marfey's Method or Chiral HPLC):

-

Peptide Integrity:

-

Use UPLC-MS to detect "Des-Fluoro" impurities (mass -36 Da) or "Deletion" sequences (mass -423 Da).

-

References

-

National Institutes of Health (NIH). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC7255655. Retrieved from [Link]

Sources

- 1. 1235005-44-3|Fmoc-Phe(2,6-DiF)-OH|BLD Pharm [bldpharm.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. C24H19F2NO4_Molecular formula [molbase.com]

- 4. N-Fmoc-2,6-difluoro-L-phenylalanine 95% | CAS: 1235005-44-3 | AChemBlock [achemblock.com]

- 5. Page loading... [guidechem.com]

- 6. N-Fmoc-2,6-difluoro-L-phenylalanine | 1235005-44-3 [chemicalbook.com]

- 7. H52057.MD [thermofisher.com]

- 8. 国肽生物 [bankpeptide.com]

- 9. benchchem.com [benchchem.com]

- 10. 13200-85-6 For-Phe-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]

The Strategic Role of Fluorine in Modulating Amino Acid Properties

An In-Depth Technical Guide to the Effects of Difluorination on Phenylalanine Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the effects of difluorination on the amino acid phenylalanine, a common constituent of peptides and a key structural motif in numerous pharmaceuticals. By replacing specific hydrogen atoms with fluorine, it is possible to exert profound control over a molecule's physicochemical and biological properties. This document explores the causal mechanisms behind these changes, detailing how difluorination impacts acidity (pKa), lipophilicity (logP), and molecular conformation. Furthermore, it elucidates the significant biological consequences, most notably the enhancement of metabolic stability by blocking sites of oxidative metabolism. To provide actionable insights for laboratory professionals, this guide includes detailed, step-by-step protocols for the synthesis of difluorinated phenylalanine analogs and for the assessment of their metabolic stability using in vitro liver microsomal assays.

The substitution of hydrogen with fluorine is a bioisosteric replacement that imparts minimal steric perturbation due to the small van der Waals radius of fluorine (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). However, the profound difference lies in fluorine's extreme electronegativity (3.98 on the Pauling scale). This single characteristic is the root of the diverse and powerful effects observed when fluorine is introduced into a molecule like phenylalanine.[1][2]

Difluorination, particularly geminal-difluorination (CF₂), introduces a unique combination of electronic and conformational effects. The CF₂ group can act as a bioisostere for single atoms like oxygen or entire functional groups such as a carbonyl, introducing polarity and conformational constraints without the hydrogen-bonding capacity of a hydroxyl group or the reactivity of a ketone.[2] These modifications can be strategically employed to fine-tune a molecule's properties to overcome common drug development hurdles, such as poor metabolic stability or off-target activity.

Difluorination's Impact on Phenylalanine's Core Physicochemical Properties

The introduction of two fluorine atoms onto the phenylalanine scaffold systematically alters its fundamental chemical properties. The precise location of the difluorination—whether on the aromatic ring or the aliphatic side chain—determines the nature and magnitude of these changes.

Electronic Effects and Acidity (pKa)

Fluorine's powerful electron-withdrawing inductive effect is the primary driver of changes in the acidity of the amino acid's functional groups. By pulling electron density away from the carboxylic acid and amine moieties, difluorination lowers their pKa values, making the carboxylic acid more acidic and the ammonium group more acidic (i.e., a weaker base).[2]

-

Ring Difluorination (e.g., 3,5-difluoro): Fluorines on the aromatic ring exert a strong inductive effect, which is transmitted to the alpha-carbon. This results in a noticeable decrease in the pKa of both the carboxyl and amino groups compared to native phenylalanine.

-

Benzylic Difluorination (e.g., 4,4-difluoro): Placing the CF₂ group at the benzylic position (the carbon attached to the phenyl ring) has an even more pronounced effect on the pKa of the alpha-amino and carboxyl groups due to the closer proximity of the powerful inductive effect.

Lipophilicity (logP)

The effect of fluorination on lipophilicity (logP), the measure of a compound's partitioning between octanol and water, is complex and often counterintuitive. While highly fluorinated compounds are lipophilic, the strategic introduction of a few fluorine atoms can sometimes decrease logP.[3][4]

-

Ring Difluorination: Generally increases lipophilicity. The C-F bonds are polarized, but the overall effect on the aromatic ring can enhance hydrophobic interactions. PubChem's computed XLogP3 for 3,5-difluorophenylalanine is -1.2, which is slightly higher (more lipophilic) than that of native L-phenylalanine (computed XLogP3 of -1.5).[5][6]

-

Benzylic Difluorination: This modification is expected to significantly increase lipophilicity. The CF₂ group masks the polarity of the adjacent C-H bonds and presents a more hydrophobic surface.

Conformational Constraints

Geminal-difluorination imposes significant conformational restrictions on the side chain of phenylalanine. This is primarily due to electrostatic and steric effects. In the case of 2,2-difluorination on the ethylamine backbone of a similar molecule, a "double gauche effect" has been observed, where the positively charged ammonium group prefers a gauche orientation relative to both fluorine atoms.[6][7][8] This is driven by a favorable electrostatic attraction between the electron-deficient C-F bonds and the positive charge of the nitrogen. This pre-organization of the side chain can be a powerful tool in drug design, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding to a target receptor.

Data Presentation: Physicochemical Property Comparison

| Property | L-Phenylalanine | 4-Fluoro-L-phenylalanine | 3,5-Difluoro-DL-phenylalanine | 4,4-Difluoro-L-phenylalanine |

| Molecular Weight | 165.19 g/mol [5] | 183.18 g/mol [9] | 201.17 g/mol [6] | 201.17 g/mol |

| pKa (Carboxyl) | ~2.20[10] | Expected to be < 2.20 | Expected to be lower than 4-F-Phe | Expected to be significantly < 2.20 |

| pKa (Amine) | ~9.13 - 9.31[5][10] | Expected to be < 9.13 | Expected to be lower than 4-F-Phe | Expected to be significantly < 9.13 |

| logP (XLogP3) | -1.5[5] | -1.9[9] | -1.2[6] | Expected to be > -1.2 |

Note: Predicted values and expected trends are based on established physicochemical principles of fluorine substitution. Experimental values can vary with conditions.

Biological Consequences and Applications of Difluorinated Phenylalanine

The physicochemical modifications described above translate into profound changes in how difluorinated phenylalanine and the peptides containing it behave in biological systems.

Enhanced Metabolic Stability

Perhaps the most significant advantage of difluorination in drug design is the enhancement of metabolic stability. A primary route of metabolism for many drugs containing a phenyl-ethyl motif is the oxidation of the benzylic C-H bonds, a reaction often catalyzed by cytochrome P450 (CYP) enzymes.[1][11] This process, known as benzylic hydroxylation, converts the CH₂ group into a CH(OH) group, which can be further oxidized or conjugated for excretion.

By replacing the two benzylic hydrogens with fluorine atoms (to create a CF₂ group), this metabolic "soft spot" is effectively eliminated. The carbon-fluorine bond is exceptionally strong (bond energy of ~116 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol) and is not susceptible to enzymatic hydroxylation by P450s. This "metabolic blocking" strategy can dramatically increase the half-life of a drug in the body, improving its bioavailability and pharmacokinetic profile.

Caption: Metabolic oxidation of phenylalanine vs. the stability of 4,4-difluorophenylalanine.

Modulation of Binding Affinity and Bioactivity

The altered electronic and conformational properties of difluorinated phenylalanine can significantly impact its interaction with biological targets like receptors and enzymes.

-

Altered Aromatic Interactions: The electron-withdrawing nature of fluorine atoms reduces the electron density of the phenyl ring's π-system. This weakens cation-π interactions, which are important for the binding of many ligands to their protein targets.

-

Enhanced Hydrophobic Interactions: Increased lipophilicity can lead to stronger binding within hydrophobic pockets of a protein.

-

Conformational Pre-organization: By locking the side chain into a specific conformation, difluorination can present the optimal geometry for binding, thereby increasing affinity and potency.

The net effect on binding affinity is context-dependent and must be determined empirically for each specific peptide-protein interaction.

Experimental Protocols for Synthesis and Evaluation

To facilitate the application of these principles, this section provides detailed methodologies for the synthesis of a difluorophenylalanine analog and for its subsequent evaluation in a key metabolic stability assay.

Protocol: Conceptual Synthesis of (S)-2-amino-3-(4,4-difluorophenyl)propanoic acid

This protocol outlines a general workflow based on asymmetric hydrogenation, a common method for producing chiral amino acids.

Caption: General workflow for the asymmetric synthesis of a difluorophenylalanine analog.

Step-by-Step Methodology:

-

Azlactone Formation:

-

Combine 4,4-difluorobenzaldehyde, N-acetylglycine, acetic anhydride, and anhydrous sodium acetate.

-

Heat the mixture under reflux for 1-2 hours to form the corresponding azlactone.

-

Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and ethanol.

-

-

Asymmetric Hydrogenation:

-

Dissolve the azlactone intermediate in a suitable solvent (e.g., methanol or isopropanol) in a high-pressure hydrogenation vessel.

-

Add a chiral rhodium catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand like (R,R)-Me-BoPhoz).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir at room temperature for 12-24 hours.

-

Monitor the reaction for completion by TLC or HPLC.

-

Upon completion, vent the hydrogen and remove the solvent under reduced pressure.

-

-

Hydrolysis and Deprotection:

-

Treat the resulting N-acetyl-4,4-difluoro-L-phenylalanine with aqueous hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture at reflux for 4-6 hours to hydrolyze the acetyl group.

-

Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the free amino acid.

-

Collect the final product by filtration, wash with cold water, and dry under vacuum.

-

-

Purification and Characterization:

-

Recrystallize the crude product from a water/ethanol mixture.

-

Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and chiral HPLC to determine enantiomeric excess.

-

Protocol: In Vitro Metabolic Stability Assessment via Liver Microsome Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a quantitative measure of its metabolic stability.

Materials:

-

Test Compound (Difluorinated Phenylalanine derivative)

-

Positive Control Compound (e.g., Verapamil, a compound with known high metabolism)

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold Acetonitrile containing an internal standard for LC-MS/MS analysis

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

On ice, prepare the incubation mixture in a 96-well plate. For each time point, add phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration typically 0.5 mg/mL).

-

-

Initiation of Reaction:

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding a small volume of the test compound stock solution to the wells (final substrate concentration typically 1 µM). Mix gently.

-

-

Incubation and Sampling:

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile (containing the internal standard). The cold acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.

-

-

Sample Processing:

-

Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining amount of the test compound at each time point relative to the internal standard.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the line from this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

A longer half-life indicates greater metabolic stability.

-

Conclusion and Future Outlook

Difluorination of phenylalanine is a robust and versatile strategy for modulating its physicochemical and biological properties. The ability to block metabolic oxidation at the benzylic position is a particularly powerful application that directly addresses a major challenge in drug development. Furthermore, the introduction of conformational constraints and the tuning of electronic properties provide medicinal chemists with sophisticated tools to optimize ligand-receptor interactions and enhance bioactivity. As synthetic methods for creating these unique building blocks become more efficient and accessible, the incorporation of difluorinated phenylalanine analogs into peptides and small molecule drugs is expected to become an increasingly valuable approach for creating more stable, potent, and effective therapeutics.

References

-

PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Al-aboudi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available at: [Link]

-

PubChem. (n.d.). 3,5-Difluoro-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Reginato, G., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). L-Glutaminyl-L-phenylalanine Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

-

Bell, S. G., et al. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. Chemistry – A European Journal, 22(17), 5969-5979. Available at: [Link]

-

Shevchuk, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

-

PubChem. (n.d.). 4-fluoro-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Reginato, G., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877-82. Available at: [Link]

-

Reginato, G., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. PubMed. Available at: [Link]

-

Melnykov, K. P., et al. (2024). Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. Retrieved February 15, 2026, from [Link]

-

Grygorenko, O. O., et al. (2021). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Difluorophenylalanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Hansch, C., et al. (n.d.). Amino Acids. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). p-Fluorophenylalanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Holzer, M., et al. (2018). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 20(43), 27466-27474. Available at: [Link]

-

PubChem. (n.d.). 4-Fluorophenylalanine, D-. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

- 1. L-Phenylalanine CAS#: 63-91-2 [m.chemicalbook.com]

- 2. Showing Compound (±)-Phenylalanine (FDB013245) - FooDB [foodb.ca]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Difluorophenylalanine | C9H9F2NO2 | CID 2737045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Boc-3,5-difluoro-D-phenylalanine | C14H17F2NO4 | CID 7021056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Amino Acids [vanderbilt.edu]

- 11. comptox.epa.gov [comptox.epa.gov]

Methodological & Application

Application Notes & Protocols: Enhancing Peptide Enzymatic Stability with 2,6-Difluoro-L-Phenylalanine

Abstract

The clinical potential of peptide-based therapeutics is often hindered by their rapid degradation by endogenous proteases, leading to poor bioavailability and short in vivo half-lives.[1][2] A robust strategy to overcome this limitation is the site-specific incorporation of non-natural amino acids designed to disrupt enzymatic recognition and cleavage. This guide provides a comprehensive overview and detailed protocols for utilizing 2,6-Difluoro-L-Phenylalanine (F₂-Phe) as a tool to enhance the proteolytic resistance of therapeutic peptides. We will explore the underlying mechanisms of stability enhancement, provide step-by-step protocols for peptide synthesis and in vitro stability assessment, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Proteolytic Degradation

Peptides are attractive therapeutic candidates due to their high specificity and potency.[3] However, their journey through the body is fraught with peril, primarily from a vast array of proteases that readily hydrolyze peptide bonds.[4] These enzymes, such as chymotrypsin and pepsin, have evolved to recognize specific amino acid sequences.[5][6] Phenylalanine, with its bulky aromatic side chain, is a common recognition site for chymotrypsin-like proteases, which cleave the peptide bond at the C-terminal side of the residue.[5] This susceptibility represents a major bottleneck in peptide drug development.[7] Modifying the peptide backbone or side chains is a proven method to "shield" the molecule from enzymatic attack.[1] The incorporation of D-amino acids, for instance, introduces a stereochemical barrier that prevents the peptide from fitting into the protease's active site.[2][8] Similarly, fluorination of amino acids has emerged as a powerful strategy to increase stability.[9][10]

The introduction of 2,6-Difluoro-L-Phenylalanine into a peptide sequence is a strategic modification aimed at sterically and electronically hindering protease binding and catalysis, thereby prolonging the peptide's functional lifetime.

The Mechanism: How 2,6-Difluorination Confers Proteolytic Resistance

The efficacy of F₂-Phe in preventing enzymatic degradation stems from the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond. When placed at the 2 and 6 positions of the phenyl ring, these atoms confer stability through a dual-shielding mechanism.

-

Steric Hindrance: The two fluorine atoms flanking the Cβ-Cγ bond of the phenylalanine side chain create significant steric bulk. This bulk physically obstructs the proper docking of the peptide into the S1 binding pocket of proteases like chymotrypsin, which are specifically shaped to accommodate the unsubstituted phenyl ring.[11] The enzyme is unable to achieve the optimal conformation required for catalysis, thus inhibiting cleavage.

-

Electronic Disruption: Fluorine is the most electronegative element, causing a strong inductive electron-withdrawing effect. This alters the electrostatic profile of the aromatic ring, inverting its quadrupole moment compared to native phenylalanine.[12] This electronic perturbation can disrupt or weaken the crucial π-π stacking and hydrophobic interactions between the amino acid side chain and the residues lining the enzyme's binding pocket, further reducing the affinity of the enzyme for its substrate.[12]

The combination of these effects makes peptides containing F₂-Phe poor substrates for proteases that would normally cleave after a phenylalanine residue.

Sources

- 1. verifiedpeptides.com [verifiedpeptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease - Wikipedia [en.wikipedia.org]

- 5. Peptidases Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 11. A Remodelled Protease That Cleaves Phosphotyrosine Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Slow coupling kinetics with Fmoc-2,6-Difluoro-L-Phenylalanine.

Technical Support Center: Fmoc-2,6-Difluoro-L-Phenylalanine

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for challenges related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-2,6-Difluoro-L-Phenylalanine. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome the unique challenges posed by this sterically hindered and electronically deactivated amino acid.

Section 1: Frequently Asked Questions - Understanding the Challenge

Q1: Why does Fmoc-2,6-Difluoro-L-Phenylalanine exhibit slow coupling kinetics compared to standard amino acids like Fmoc-Phe-OH?

A1: The difficulty in coupling Fmoc-2,6-Difluoro-L-Phenylalanine stems from a combination of two primary factors inherent to its structure:

-

Steric Hindrance: The fluorine atoms at positions 2 and 6 of the phenyl ring are bulky. This steric hindrance physically obstructs the activated carboxyl group from easily approaching the N-terminal amine of the growing peptide chain on the solid support, slowing down the reaction.[1][2]

-

Electronic Deactivation: Fluorine is a highly electronegative element. The two fluorine atoms exert a strong electron-withdrawing inductive effect on the phenyl ring and, consequently, on the carboxylic acid group. This effect reduces the nucleophilicity of the carboxylate anion, making the initial activation step by the coupling reagent less efficient and slowing the overall rate of amide bond formation.[3][4]

Q2: What are the typical signs of an incomplete or failed coupling reaction with Fmoc-2,6-Difluoro-L-Phenylalanine?

A2: The most common indicators of a problematic coupling are:

-

Positive Kaiser Test: A strong blue or purple color on the resin beads and in the test solution after performing a Kaiser (ninhydrin) test indicates the presence of a significant number of unreacted primary amines.[5][6] This is the most immediate sign of incomplete coupling.

-

Deletion Sequences in Mass Spectrometry (MS): Upon cleaving a sample of the peptide from the resin, analysis by MS may reveal a significant peak corresponding to the mass of the peptide minus the mass of the 2,6-Difluoro-L-Phenylalanine residue. This is a definitive confirmation of a failed coupling step.[1]

-

Low Purity on HPLC: The High-Performance Liquid Chromatography (HPLC) chromatogram of the crude cleaved peptide will show a low-purity profile with multiple peaks, including the deletion sequence mentioned above.[1][7]

Section 2: Troubleshooting Guide - Common Issues & Solutions

Q3: My Kaiser test is strongly positive after a standard coupling protocol. What is the most immediate corrective action?

A3: If a positive Kaiser test indicates an incomplete reaction, the recommended immediate action is to perform a double coupling .[8] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated Fmoc-2,6-Difluoro-L-Phenylalanine. This second coupling step helps to drive the reaction to completion by acylating the remaining free amines. Capping any remaining unreacted amines with a reagent like acetic anhydride after the double coupling can also be considered to prevent the formation of deletion sequences.[7]

Q4: Double coupling helps, but my final product purity is still suboptimal. How can I proactively improve the coupling efficiency from the start?

A4: To proactively address the challenges of this amino acid, you must optimize your coupling strategy. The single most effective change is to use a more potent coupling reagent.

Standard aminium/uronium reagents like HBTU or phosphonium reagents like PyBOP may not be sufficiently reactive.[9] For sterically hindered residues, immonium-type reagents that generate highly reactive OAt or Oxyma active esters are superior.[10]

-

Recommended Reagents: HATU and COMU are highly recommended for their superior performance in difficult couplings.[9][11][12] HATU, in particular, generates a highly reactive OAt-ester, and the HOAt byproduct can catalyze the coupling reaction, enhancing its speed and efficiency.[12]

Q5: Which coupling reagent is best suited for Fmoc-2,6-Difluoro-L-Phenylalanine, and what conditions should I use?

A5: While several potent reagents can be used, HATU is widely regarded as one of the most effective for sterically demanding couplings.[12][13] The table below provides a comparison and recommended starting conditions.

| Coupling Reagent | Class | Relative Potency | Recommended Equivalents (AA:Reagent:Base) | Recommended Time | Key Advantages |

| HBTU | Aminium/Uronium | Standard | 3 : 2.9 : 6 | 1 - 2 hours | Cost-effective, common. |

| PyBOP | Phosphonium | Standard-High | 3 : 3 : 6 | 1 - 2 hours | Good for reducing racemization.[9] |

| HATU | Immonium | Very High | 3 : 2.9 : 6 | 30 min - 2 hours | Excellent for hindered residues; rapid kinetics.[9][12] |

| COMU | Immonium | Very High | 3 : 2.9 : 6 | 30 min - 1 hour | High efficiency, safer (non-explosive) byproduct.[11] |

Table 1: Comparison of common coupling reagents for difficult couplings.

Q6: Can I simply extend the coupling time or increase the temperature instead of using a stronger reagent?

A6: Yes, these are valid strategies, often used in combination with a better reagent.

-

Extended Coupling Time: For Fmoc-2,6-Difluoro-L-Phenylalanine, extending the coupling time to 4 hours, or even overnight in very difficult cases, can significantly improve the yield.

-

Increased Temperature: Gently heating the reaction vessel to 40-50°C can increase the reaction kinetics. However, this must be done with caution, as excessive heat can increase the risk of side reactions, including racemization, particularly for sensitive amino acids like Cysteine or Histidine.[2]

Section 3: Visual Workflow & Protocols

Troubleshooting Workflow for Incomplete Coupling

The following diagram outlines a logical workflow for troubleshooting incomplete coupling of Fmoc-2,6-Difluoro-L-Phenylalanine.

Caption: Troubleshooting decision tree for incomplete coupling.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-2,6-Difluoro-L-Phenylalanine using HATU

This protocol is designed for a 0.1 mmol scale synthesis.

-

Resin Preparation: After the deprotection of the N-terminal Fmoc group from the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).

-

Activation Solution Preparation: In a separate vial, dissolve:

-

Fmoc-2,6-Difluoro-L-Phenylalanine (0.3 mmol, 3 eq.)

-

HATU (0.29 mmol, 2.9 eq.) in 2 mL of DMF.

-

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the activation solution. Vortex gently for 1-2 minutes. The solution may change color.

-

Coupling: Add the activated amino acid solution to the washed resin.

-

Reaction: Agitate the reaction vessel at room temperature for at least 2 hours. For difficult sequences, this time can be extended to 4 hours.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min).

-

Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling (the beads and solution should remain colorless or yellow).[14] If the test is positive, perform a second coupling (double coupling).

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This qualitative test detects free primary amines on the resin.[5]

-

Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.

-

Washing: Wash the beads with ethanol (2 x 1 mL) to remove residual DMF.

-

Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:[8]

-

Reagent A: Potassium cyanide (KCN) in pyridine.

-

Reagent B: Ninhydrin in n-butanol.

-

Reagent C: Phenol in n-butanol.

-

-

Heating: Heat the test tube at 110-120°C for 5 minutes.[8][14]

-

Observation:

-

Negative (Complete Coupling): Resin beads and solution are colorless or yellow.

-

Positive (Incomplete Coupling): Resin beads and/or solution turn a dark blue or purple color.[5]

-

References

- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.

- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.

- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides.

- Troubleshooting incomplete coupling of Boc-L-Valine in SPPS - Benchchem.

- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.

- Fmoc Solid Phase Peptide Synthesis - ChemPep.

- Peptide Coupling Reagents Guide - MilliporeSigma.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

- Evolution of amide bond formation - University of Michigan.

- Novabiochem® Coupling reagents - Merck Millipore.

-

The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed. Available from: [Link]

- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM.

- 60017 Kaiser test kit - Sigma-Aldrich.

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available from: [Link]

- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies.

-

Accelerated chemical synthesis of peptides and small proteins - PNAS. Available from: [Link]

-

Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ? | ResearchGate. Available from: [Link]

- Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols - Benchchem.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. bachem.com [bachem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pnas.org [pnas.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Optimizing Cleavage of Peptides Containing 2,6-Difluoro-L-Phenylalanine from Resin

Welcome to the technical support center for the synthesis of peptides incorporating 2,6-Difluoro-L-Phenylalanine (F₂-Phe). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the final cleavage step of these specialized peptides from solid-phase resin. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful isolation of your target peptide.

The presence of the electron-withdrawing fluorine atoms on the phenyl ring of F₂-Phe can introduce unique chemical behaviors that may affect the efficiency of standard cleavage protocols. This guide will address these potential issues in a practical question-and-answer format, offering detailed troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing incomplete cleavage of my F₂-Phe containing peptide from the resin using a standard TFA/TIS/H₂O cocktail. What could be the cause and how can I improve the cleavage efficiency?

A1: Incomplete cleavage is a common issue that can be exacerbated by the presence of electron-deficient amino acids like F₂-Phe. The strong electron-withdrawing nature of the difluorophenyl ring can potentially influence the electronic environment of the peptide backbone and the lability of the linker to the resin.

Troubleshooting Steps & Recommendations:

-

Extend Cleavage Time: The first and simplest approach is to increase the duration of the cleavage reaction. While standard cleavage times are typically 1-3 hours, extending this to 4-6 hours can often drive the reaction to completion.[1][2] Monitor the progress by taking small aliquots of the resin at different time points, cleaving them, and analyzing the supernatant by HPLC.

-

Increase TFA Concentration: While a 95% TFA concentration is standard, for particularly stubborn cleavages, you can cautiously increase the TFA concentration. However, be mindful that this can also increase the risk of side reactions. A cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water is a robust starting point for most sequences.[3][4]

-

Optimize Scavengers: The choice and concentration of scavengers are critical. TIS is an excellent scavenger for carbocations generated from protecting groups. If your peptide is susceptible to oxidation (e.g., contains Met, Cys, or Trp), consider adding 1,2-ethanedithiol (EDT) to the cleavage cocktail.[1][5]

-

Recommended General Cleavage Cocktail:

-

Trifluoroacetic acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5%

-

Water (H₂O): 2.5%

-

-

For Peptides with Oxidation-Prone Residues:

-

Trifluoroacetic acid (TFA): 92.5%

-

Triisopropylsilane (TIS): 2.5%

-

Water (H₂O): 2.5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

-

Resin Washing and Drying: Ensure the peptide-resin is thoroughly washed and dried before cleavage. Residual dimethylformamide (DMF) can neutralize the TFA, reducing its effectiveness.[5][6] Wash the resin extensively with dichloromethane (DCM) and then methanol, followed by drying under high vacuum for at least 4 hours.[6]

Q2: I'm observing significant side-product formation during the cleavage of my F₂-Phe peptide. What are the likely side reactions and how can I mitigate them?

A2: The electron-withdrawing nature of the F₂-Phe ring can potentially make the peptide backbone more susceptible to acid-catalyzed degradation or modification of other sensitive residues.

Potential Side Reactions and Solutions:

-

Aspartimide Formation: If your peptide contains Asp residues, the prolonged exposure to strong acid during cleavage can promote the formation of a cyclic aspartimide intermediate. This can be minimized by using a milder cleavage cocktail or by protecting the Asp side chain with a group less prone to this side reaction during synthesis.

-

Alkylation of Tryptophan: Tryptophan is highly susceptible to alkylation by carbocations generated during cleavage. The inclusion of scavengers like TIS and EDT is crucial to prevent this.[1] Using 5-10% thioanisole in the cleavage cocktail can also offer protection to Trp residues.

-

Oxidation of Methionine: Methionine can be oxidized to its sulfoxide derivative during cleavage. Adding a reducing agent like dithiothreitol (DTT) or using a cocktail containing dimethyl sulfide (DMS) can prevent this.[1][7]

Table 1: Recommended Scavengers for Specific Residues

| Sensitive Residue | Recommended Scavenger(s) | Concentration in Cocktail |

| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Thioanisole | 2.5-5% |

| Methionine (Met) | Dithiothreitol (DTT), Dimethyl sulfide (DMS), Thioanisole | 2.5-5% |

| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | 2.5-5% |

| Tyrosine (Tyr) | Phenol, Thioanisole | 2.5-5% |

Experimental Protocols

Protocol 1: Standard Cleavage of F₂-Phe Peptides from Resin

This protocol is a starting point for the cleavage of most F₂-Phe containing peptides from acid-labile resins (e.g., Wang, Rink Amide).

Materials:

-

Peptide-resin (dried under high vacuum)

-

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v)

-

Cold diethyl ether

-

Dichloromethane (DCM)

-

Methanol

-

Centrifuge tubes

-

Nitrogen stream or lyophilizer

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

-

Stopper the vessel and gently agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 times.[8]

-

Dry the crude peptide pellet under a stream of nitrogen or by lyophilization.[8]

Protocol 2: Troubleshooting for Incomplete Cleavage

If the standard protocol results in incomplete cleavage, follow these modified steps.

Modifications to Standard Protocol:

-

Step 3: Extend the cleavage time to 4-6 hours. Monitor the reaction progress by analyzing small aliquots.

-

Cleavage Cocktail: For peptides with multiple sensitive residues, consider using "Reagent K".[1]

-

Reagent K Composition: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)

-

Visualizing the Workflow

Caption: Decision tree for troubleshooting F₂-Phe peptide cleavage.

References

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2-Fluorophenylalanine.

- CDN. (n.d.). Peptide Cleavage from Resin Protocol.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- CDN. (n.d.). Cleavage Cocktail Selection.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1047 - MBHA Resin.

- Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin.

- Aapptec Peptides. (n.d.). Cleavage from HMPA Resin.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Troubleshooting diketopiperazine formation with N-terminal 2,6-Difluoro-L-Phenylalanine.

Ticket #DKP-26F: Troubleshooting Diketopiperazine with N-Term 2,6-Difluoro-Phe

Status: Open Priority: Critical (Synthesis Failure/Low Yield) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Stealth" Cyclization

You are likely encountering a significant drop in yield or the complete disappearance of your target peptide mass, replaced by a species corresponding to [M - (AA1 + AA2)].

While Diketopiperazine (DKP) formation is classically associated with Proline or Glycine, 2,6-Difluoro-L-Phenylalanine (2,6-F2-Phe) presents a unique, high-risk profile. Although the electron-withdrawing fluorine atoms theoretically reduce the nucleophilicity of the N-terminal amine (suggesting slower cyclization), the ortho-substitution restricts rotation around the

This guide provides the specific protocols required to suppress this conformation-driven side reaction.

Module 1: The Mechanistic Root Cause

To solve this, we must visualize the enemy. DKP formation is a race between the intermolecular coupling of the next amino acid (AA3) and the intramolecular back-biting of the N-terminal amine (AA2) onto the resin ester.

The 2,6-F2-Phe Specific Mechanism

-

Fmoc Removal: The Fmoc group is removed from the N-terminal 2,6-F2-Phe.

-

Conformational Bias: Unlike standard Phenylalanine, the bulky 2,6-difluoro motif clashes with the peptide backbone, forcing the chain into a "turn" structure.

-

Nucleophilic Attack: The free amine attacks the carbonyl carbon of the C-terminal amino acid (anchored to the resin).

-

Cleavage: The dipeptide cyclizes, cleaving itself from the resin and leaving a free hydroxyl group on the solid support.

Module 2: Critical Protocol Adjustments

The standard "Wang Resin + 20% Piperidine" workflow is a guaranteed failure mode for this sequence. You must intervene at three checkpoints.

1. Resin Selection: The Steric Shield

Do NOT use Wang or Merrifield resins. The benzyl ester linkage is too accessible.

-

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Why: The massive trityl group provides steric bulk that physically blocks the N-terminal amine from approaching the ester carbonyl. This is the single most effective intervention [1][2].

2. Deprotection: The "Short-Burst" Strategy

Standard 20% Piperidine (2 x 10 min) allows too much time for the free amine to cyclize before the next coupling can occur.

-

Recommendation: Use DBU/Piperidine or Short-Burst Piperidine .

-

Why: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that removes Fmoc rapidly but is less likely to catalyze the DKP formation itself compared to high concentrations of piperidine [2].

3. Coupling: The "Sprint"

You must couple AA3 (the next amino acid) instantly after deprotection.

-

Recommendation: Pre-activate AA3 before the deprotection of AA2 is finished. Use highly reactive coupling agents like HATU or COMU .

Module 3: Step-by-Step Experimental Protocols

Protocol A: Loading 2,6-F2-Phe onto 2-CTC Resin

Use this if 2,6-F2-Phe is the C-terminal (first) residue. If it is the second residue, skip to Protocol B.

-

Swell Resin: Swell 2-CTC resin in dry DCM for 30 mins.

-

Prepare AA: Dissolve Fmoc-2,6-F2-Phe-OH (1.2 eq) in dry DCM (not DMF, to prevent hydrolysis). Add DIEA (4 eq).[1]

-

Loading: Add solution to resin.[2] Shake for 1 hour max .

-

Quenching: Add Methanol (1 mL per gram resin) to cap unreacted chlorides. Shake 15 mins.

-

Wash: DCM (3x), DMF (3x), DCM (3x).

Protocol B: The "Anti-DKP" Cycle (Coupling AA3 to AA2)

Use this strictly when removing Fmoc from 2,6-F2-Phe (AA2) to couple AA3.

| Step | Reagent | Duration | Notes |

| 1. Wash | DMF | 3 x 1 min | Ensure efficient flow. |

| 2. Deprotect | 0.1M HOBt + 20% Piperidine in DMF | 1 x 2 min | HOBt suppresses side reactions. |

| 3. Wash | DMF | 2 x 30 sec | Fast wash. |

| 4. Deprotect | 0.1M HOBt + 20% Piperidine in DMF | 1 x 3 min | Do not exceed 5 mins total exposure. |

| 5. Wash | DMF | 4 x 30 sec | Critical: Remove base rapidly. |

| 6. Couple | AA3 (5 eq) + HATU (5 eq) + DIEA (10 eq) | 30 - 60 min | Pre-activate AA3 for 30s before adding. |

Technical Note: If you observe DKP even with Protocol B, switch the deprotection cocktail to 2% DBU + 2% Piperidine in DMF (2 x 5 min).

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

Frequently Asked Questions (FAQs)

Q: Can I use Rink Amide resin instead of 2-CTC? A: Rink Amide is generally safer than Wang because the amide bond is more stable than the ester. However, DKP can still occur on Rink Amide if the sequence is highly prone to turns (like 2,6-F2-Phe). If you require a C-terminal amide, use Rink Amide but strictly follow Protocol B (Short Deprotection).

Q: Why not just use a pre-formed dipeptide? A: This is the "Nuclear Option." If you can purchase or synthesize the dipeptide block Fmoc-AA3-(2,6-F2-Phe)-OH in solution, you completely bypass the risk. The DKP reaction cannot happen because the critical amide bond is already formed and stable. This is highly recommended for industrial scale-up [2].

Q: Does the position of the Fluorine matter? (e.g., 4-Fluoro vs 2,6-Difluoro) A: Yes. 4-Fluoro-Phe is electronically different but sterically similar to Phe. It has a much lower DKP risk. The 2,6-substitution is the primary driver of the steric clash that forces the "turn" conformation, accelerating the cyclization [4].

References

-

BenchChem. (2025).[2][3][4] Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).Link

-

Galles, K., et al. (2023).[5] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability. PMC. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][6][7][8][9][10] Chemical Reviews. (General reference for DKP mechanisms in SPPS).

-

Lilly Research Laboratories. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 7. sci-net.xyz [sci-net.xyz]

- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Solid-Phase Synthesis of 2,6-Difluorophenylalanine Peptides

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of peptides containing 2,6-Difluorophenylalanine (F₂-Phe). The incorporation of this non-canonical amino acid presents unique challenges due to its distinct steric and electronic properties. The two electron-withdrawing fluorine atoms on the phenyl ring decrease the nucleophilicity of the alpha-amino group and can sterically hinder coupling reactions.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and improve the yield and purity of your target peptide.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the synthesis of peptides containing 2,6-Difluorophenylalanine.

Issue 1: Low or Incomplete Coupling Efficiency

Symptom: A positive Kaiser test (intense blue beads and/or solution) after the coupling step indicates the presence of unreacted free primary amines on the resin.[2] This is the most common issue when incorporating sterically hindered amino acids.[3]

Potential Causes & Recommended Solutions:

| Cause | Explanation | Recommended Solution |

| Steric Hindrance | The bulky 2,6-difluoro-substituted phenyl ring physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain.[4] This is the primary reason for difficult couplings. | 1. Double Couple: Immediately after the first coupling and a wash step, perform a second coupling using fresh reagents. 2. Increase Reaction Time: Extend the coupling time from the standard 60 minutes to 2-4 hours, or even overnight for particularly difficult sequences. 3. Use Microwave Synthesis: Microwave energy can drive difficult couplings to completion more efficiently than conventional methods.[3] |

| Suboptimal Coupling Reagent | Standard carbodiimide reagents (e.g., DIC, DCC) are often not potent enough to overcome the steric hindrance and electronic deactivation of F₂-Phe.[5] | 1. Switch to a High-Activity Reagent: Employ a uronium/aminium or phosphonium salt-based coupling reagent known for high reactivity. Reagents that form highly reactive OAt or Oxyma esters are preferred.[4][6] See the comparison table below. 2. Pre-activation: To avoid potential side reactions like guanidinylation with uronium reagents, pre-activate the Fmoc-F₂-Phe-OH with the coupling reagent and base for 1-5 minutes before adding it to the resin.[7] |

| Peptide Aggregation | As the peptide chain elongates, it can fold back on itself and aggregate on the resin, blocking access to the reactive N-terminus. This is a common problem in SPPS, especially with hydrophobic sequences.[8] | 1. Use Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling solution to disrupt secondary structures.[9] 2. Solvent Choice: Switch from DMF to a more polar, aggregation-disrupting solvent like N-Methylpyrrolidone (NMP) or use mixtures of DMF/DCM/NMP.[10] 3. Incorporate Pseudoprolines: If the sequence allows, strategically placing pseudoproline dipeptides can disrupt aggregation. |

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

| Reagent | Class | Key Features & Advantages |

| HATU | Uronium/Aminium Salt | Forms highly reactive OAt esters. Considered a gold standard for difficult couplings.[6] |

| HCTU | Uronium/Aminium Salt | More cost-effective than HATU with comparable, and sometimes superior, efficiency for fast synthesis.[11][12] |

| COMU | Uronium/Aminium Salt | Based on Oxyma, making it a safer, non-explosive alternative to benzotriazole-based reagents like HATU.[13] It shows excellent solubility and performance, often requiring only 1 equivalent of base.[14] |

| PyAOP | Phosphonium Salt | Highly efficient for hindered amino acids. Does not cause guanidinylation side reactions.[5][6] |

Issue 2: Incomplete Fmoc-Deprotection

Symptom: After the final cleavage and analysis (e.g., by HPLC/MS), a significant peak is observed with a mass increase of +222.2 Da, corresponding to a peptide still carrying the Fmoc group.

Potential Causes & Recommended Solutions:

| Cause | Explanation | Recommended Solution |

| Steric Hindrance | Bulky adjacent residues or the F₂-Phe itself can hinder the approach of the piperidine base to the Fmoc group.[9] | 1. Extend Deprotection Time: Increase the standard 2 x 10-minute deprotection steps to 2 x 15-20 minutes. 2. Use a Stronger Base: For very difficult cases, consider using a stronger, non-nucleophilic base combination, such as 2-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in your piperidine/DMF solution.[9][15] |

| Peptide Aggregation | Similar to coupling issues, aggregation can prevent the deprotection solution from reaching the N-terminus. | 1. Solvent Modification: Perform the deprotection in NMP or with added chaotropic salts. 2. Elevated Temperature: Gently warming the reaction vessel to 30-35°C can help disrupt aggregation and improve deprotection efficiency.[9] |

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-Difluorophenylalanine considered a "difficult" amino acid in SPPS? The difficulty arises from two main factors. First, the two fluorine atoms are strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the α-amino group, making it less reactive.[1] Second, the fluorine atoms add significant steric bulk to the side chain, physically hindering the formation of the peptide bond.[3][4]

Q2: Can I use standard cleavage cocktails for peptides containing F₂-Phe? Yes. The 2,6-difluorophenyl side chain is stable to standard TFA-based cleavage conditions. A common and effective cleavage cocktail for most sequences is Reagent K (TFA/water/phenol/thioanisole/EDT) or, for simpler peptides without sensitive residues like Cys, Met, or Trp, a mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient.[16]

Q3: Does the incorporation of F₂-Phe increase the risk of racemization? While all amino acid activation carries a risk of racemization, the use of modern uronium or phosphonium reagents in combination with additives like OxymaPure (as in COMU) or HOAt (as in HATU) effectively suppresses this side reaction.[7][13] The primary challenge with F₂-Phe is achieving coupling, not preventing racemization.

Q4: What is the best way to monitor the coupling reaction for F₂-Phe? The qualitative Kaiser test is an indispensable tool.[17] It is a highly sensitive colorimetric test for free primary amines.[2] A negative result (colorless or yellow beads) indicates a complete reaction, while a blue color signals that the coupling is incomplete and requires further action (e.g., a second coupling).

Visualized Workflows

Standard SPPS Cycle with Checkpoints for F₂-Phe

Caption: Decision-making process following an incomplete coupling reaction.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-L-2,6-Difluorophenylalanine

This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

-

Resin Preparation: Following the successful deprotection of the N-terminal amino group on the resin (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).

-

Activation Solution Preparation:

-

In a separate vessel, dissolve 4.0 equivalents of Fmoc-L-2,6-Difluorophenylalanine (0.4 mmol) and 3.95 equivalents of HCTU (or HATU/COMU) (0.395 mmol) in DMF.

-

Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) (0.8 mmol).

-

Allow the solution to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activation solution to the resin-containing reaction vessel.

-

Agitate the mixture at room temperature for at least 2 hours. For sequences known to be difficult, extend this time to 4 hours or overnight.

-

-

Monitoring and Wash:

-

Take a small sample of resin beads, wash them thoroughly with DMF and then ethanol, and perform a Kaiser test. [18] * If the test is negative (yellow), proceed to wash the bulk resin with DMF (5 x 1 min) to prepare for the next deprotection step.

-

If the test is positive (blue), drain the reaction vessel and repeat steps 2-4 for a "double couple".

-

Protocol 2: Qualitative Kaiser (Ninhydrin) Test

This protocol is essential for monitoring reaction completeness. [2]

-

Sample Preparation: Collect 10-20 beads of peptide-resin from the reaction vessel and place them in a small glass test tube. Wash the beads with ethanol (3 x 1 mL) to remove residual DMF.

-

Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube: * Solution A: 5g ninhydrin in 100 mL ethanol.

-

Solution B: 80g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN (aq) diluted in 98 mL of pyridine.

-

-

Development: Heat the test tube at 110-120°C for 5 minutes. [2]4. Interpretation of Results:

-

Intense Blue Solution & Beads: Positive result. Free primary amines are present (coupling is incomplete or deprotection is complete).

-

Yellow/Colorless Solution & Beads: Negative result. No free primary amines are present (coupling is complete).

-

Blue Beads, Colorless Solution: Incomplete coupling. A recoupling is necessary. [2]

-

References

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved February 14, 2026, from [Link]

-

Tarrason, G., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(9), 557-563. Available from: [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 14, 2026, from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 14, 2026, from [Link]

-

Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. Available from: [Link]

-

SYNFORM. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved February 14, 2026, from [Link]

-

Jäckel, C., & Koksch, B. (2005). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. European Journal of Organic Chemistry, 2005(19), 4483-4503. Available from: [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 14, 2026, from [Link]

-

Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 14, 2026, from [Link]

-

Wang, P., & Li, F. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Available from: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

- Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.

-

ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved February 14, 2026, from [Link]

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 17-33.

-

Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(30), 17852-17874. Available from: [Link]

-

Salome, A. M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. Available from: [Link]

-

Zhang, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2146. Available from: [Link]

-

Isah, Y., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9), 3340-3347. Available from: [Link]

-

Bowerman, C. J., & Nilsson, B. L. (2016). Fluorinated peptide biomaterials. Peptide Science, 106(6), 877-891. Available from: [Link]

-

ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved February 14, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Green Chemistry. Retrieved February 14, 2026, from [Link]

-

Wang, Y., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 909-925. Available from: [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

- 18. chempep.com [chempep.com]

Validation & Comparative

The Fluorine Gauche Effect: A Comparative Guide to Mono- vs. Di-fluorination in Peptide Conformational Control

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and drug discovery, the strategic incorporation of fluorine has emerged as a powerful tool for modulating molecular properties.[1][2][3] Fluorination can enhance metabolic stability, increase hydrophobicity, and, most critically, exert precise control over peptide conformation.[1][4][5] This guide provides an in-depth comparison of the effects of mono- and di-fluorination on peptide conformation, offering experimental insights and methodologies to aid in the rational design of novel peptide-based therapeutics.

Introduction: The Power of Fluorine in Peptide Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, introduces profound stereoelectronic effects that can dictate the local and global folding of a peptide chain.[6] These effects are not merely a consequence of steric bulk but are rooted in the fundamental principles of molecular orbital interactions. Understanding the nuanced differences between introducing a single fluorine atom (mono-fluorination) versus two (di-fluorination) is paramount for harnessing their full potential in peptide engineering.[7][8]

This guide will explore the underlying principles of fluorine's influence, compare the conformational propensities induced by mono- and di-fluorination with supporting data, and provide detailed experimental protocols for the analysis of these effects.

The Gauche Effect and Other Stereoelectronic Influences

A key determinant of the conformational behavior of fluorinated aliphatic chains is the gauche effect . This phenomenon describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents, such as fluorine, are positioned at a 60° dihedral angle (gauche) rather than the sterically favored 180° (anti) arrangement.[9] This preference is attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[9]

In the context of peptides, the strategic placement of fluorine can thus be used to favor specific backbone and side-chain torsion angles, effectively "locking" the peptide into a desired bioactive conformation.[4][10]

Mono- vs. Di-fluorination: A Comparative Analysis

The degree of fluorination—whether a single or double substitution—imparts distinct conformational biases. While both can significantly alter peptide structure, the magnitude and nature of these changes differ.

Impact on Secondary Structure

Fluorination can either stabilize or destabilize secondary structural elements like α-helices and β-sheets, depending on the position and number of fluorine atoms.

-

α-Helices: Highly fluorinated amino acids generally exhibit a lower propensity for α-helix formation compared to their hydrocarbon counterparts.[1][11] This is attributed to the hydrophobic nature of the fluorocarbon side chain, which is more exposed in the helical conformation, leading to unfavorable energetics.[1]

-

β-Sheets: Conversely, fluorinated amino acids often show a higher propensity for β-sheet formation.[11] Steric factors appear to play a more dominant role than hydrophobicity in determining β-sheet propensity.[11]

| Amino Acid Substitution | Change in α-Helicity | Change in β-Sheet Propensity | Reference |

| Leucine -> 5,5,5,5',5',5'-Hexafluoroleucine (Hfl) | Decreased | Increased | [11] |

| Phenylalanine -> Pentafluorophenylalanine (Pff) | Decreased | Increased | [11] |

Table 1: Influence of Polyfluorination on Secondary Structure Propensities.

A study on amphipathic peptides incorporating monofluoroethylglycine (MfeGly), difluoroethylglycine (DfeGly), and trifluoroethylglycine (TfeGly) demonstrated that increasing the degree of fluorination promotes β-sheet formation.[7] DfeGlyK16 showed a tendency to form β-sheets at higher concentrations, while the most fluorinated peptide, TfeGlyK16, formed β-sheets at all tested concentrations.[7]

Conformational Control in Proline Residues

Proline's unique cyclic structure provides a critical point of conformational control in peptides. Fluorination of the proline ring, particularly at the 4-position, has been extensively studied to influence the cis-trans isomerization of the preceding peptide bond and the ring pucker.[10][12][13][14]

-